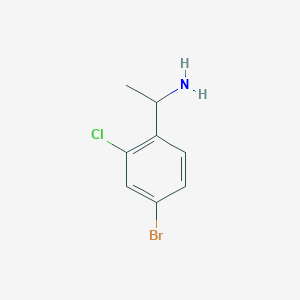

1-(4-Bromo-2-chlorophenyl)ethanamine

Descripción general

Descripción

1-(4-Bromo-2-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of ethanamine, featuring a bromine and chlorine substituent on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the halogenation of phenylethylamine derivatives. For instance, starting with 4-bromo-2-chlorobenzaldehyde, a reductive amination reaction can be employed using ethanamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in the synthesis of complex aromatic amines .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed:

Oxidation: Formation of 4-bromo-2-chlorobenzaldehyde.

Reduction: Formation of various substituted ethanamines.

Substitution: Formation of substituted phenylethylamines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Bromo-2-chlorophenyl)ethanamine is characterized by its unique molecular structure, which includes a bromo and a chloro substituent on the phenyl ring. This structural configuration contributes to its biological activity and interaction with various receptors in the body.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit significant neuropharmacological effects. For instance, studies have shown that derivatives of phenethylamines can act as stimulants and hallucinogens. This class of compounds often interacts with serotonin receptors, leading to effects such as altered perception and mood changes .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds have highlighted their potential in cancer treatment. For example, derivatives that include oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the phenethylamine backbone could enhance antitumor activity .

Treatment of Neurological Disorders

Given its structural similarities to other psychoactive substances, this compound may be explored for its potential in treating neurological disorders such as depression or anxiety. The modulation of neurotransmitter systems could provide therapeutic benefits .

Development of New Psychoactive Substances (NPS)

The compound is also relevant in the context of NPS research. As new psychoactive substances continue to emerge, understanding compounds like this compound is crucial for assessing their safety and potential health risks. Case studies have documented instances where such compounds were involved in adverse health effects, emphasizing the need for ongoing surveillance and research .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)ethanamine

- 1-(4-Bromo-2-fluorophenyl)ethanamine

- 1-(4-Bromo-2-methylphenyl)ethanamine

Comparison: 1-(4-Bromo-2-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Actividad Biológica

1-(4-Bromo-2-chlorophenyl)ethanamine, also known as 2-(4-bromo-2-chlorophenyl)ethanamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9BrClN

- Molecular Weight : 232.52 g/mol

- CAS Number : 67080328

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chloroaniline with ethyl chloroacetate or similar reagents. Various synthetic pathways have been reported, emphasizing the use of different catalysts and conditions to optimize yield and purity .

1. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine and chlorine, enhances the antibacterial properties by increasing the electron-withdrawing capacity of the aromatic ring, which is crucial for interaction with bacterial cell membranes .

2. Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are important in treating various neurological disorders. Research has demonstrated that compounds related to this compound can inhibit MAO-B activity, which is significant for managing conditions like depression and Parkinson's disease. The structure-activity relationship (SAR) studies suggest that halogen substitutions at specific positions on the phenyl ring enhance MAO inhibitory potency .

3. Neuropharmacological Effects

In vivo studies have indicated that this compound may exhibit neuropharmacological effects, potentially acting as a stimulant or modulator in central nervous system (CNS) pathways. This activity is likely mediated through interactions with neurotransmitter systems, although specific mechanisms remain under investigation .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various synthesized alkaloids, including derivatives of this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL depending on the specific derivative tested. The presence of the bromine atom was noted to enhance this activity compared to non-halogenated counterparts .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 10 | Staphylococcus aureus |

| B | 15 | Escherichia coli |

| C | 25 | Pseudomonas aeruginosa |

Case Study 2: MAO Inhibition

In a recent investigation into MAO-B inhibitors, a series of compounds including those derived from this compound were tested for their IC50 values. The most potent compound exhibited an IC50 value of 31.5 µM against hMAO-B, indicating moderate inhibitory potential which could be optimized further through structural modifications .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| D | 31.5 | hMAO-B |

| E | 45.0 | hMAO-A |

Propiedades

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVILXRPZVDOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.